molecular formula C11H17NO2 B221044 24-Methylenecholestane-1,3,5,6-tetrol CAS No. 124596-64-1

24-Methylenecholestane-1,3,5,6-tetrol

Cat. No. B221044
CAS RN: 124596-64-1
M. Wt: 448.7 g/mol
InChI Key: CXPIFTPKWGXGCI-YMLDZVRYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Methylenecholestane-1,3,5,6-tetrol (MCT) is a naturally occurring sterol that has gained significant attention in recent years due to its potential therapeutic applications. MCT is a member of the cholestane family of sterols and has been found in a variety of natural sources, including marine sponges, algae, and fungi.

Scientific Research Applications

Neuroprotective Potential

  • Neuroprotection: 24-Methylenecholestane-1,3,5,6-tetrol (Tetrol) shows promising neuroprotective effects. It has been found to increase the survival rate of neurons exposed to toxic glutamate concentrations and decrease lactate dehydrogenase release, indicating its potential in neuroprotection. In animal models, Tetrol significantly reduced brain infarction volumes caused by cerebral ischemia, suggesting its therapeutic potential for neurodegenerative diseases. Its mechanism involves modulating NMDA receptors, which are critical in neurodegenerative processes (Leng et al., 2016).

Chemical Structure and Isolation

  • Isolation from Marine Sources: The compound has been isolated from various marine sources, including soft corals like Sinularia microclavata. Its structure was confirmed through spectral evidence and comparison with similar compounds (Ruisheng et al., 1992).
  • Structural Elucidation: Detailed structural analysis of similar polyhydroxylated steroids, including 24-Methylenecholestane derivatives, has been conducted. These studies involve extensive spectroscopic data and synthetic approaches to confirm structure assignments (Kobayashi et al., 1983).

Synthetic Approaches

  • Synthesis from Stigmasterol: The compound has been synthesized from stigmasterol through a multi-step process. This synthesis provides insights into the structural features of 24-Methylenecholestane derivatives and their potential applications (Wei, 2002).

Biochemical Studies

  • Role in Bile Alcohol Glucuronidation: Research involving similar sterol structures, such as 5β-cholestane derivatives, has shed light on the biochemical processes like glucuronidation. This research is crucial for understanding the metabolism and physiological roles of sterols related to 24-Methylenecholestane-1,3,5,6-tetrol (Dayal et al., 1993).

properties

CAS RN

124596-64-1

Molecular Formula

C11H17NO2

Molecular Weight

448.7 g/mol

IUPAC Name

(1S,3S,5R,6R,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol

InChI

InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+/m1/s1

InChI Key

CXPIFTPKWGXGCI-YMLDZVRYSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3([C@H](C[C@@H](C4)O)O)C)O)O)C

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C

synonyms

24-MCTT
24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol
24-methylenecholestane-1,3,5,6-tetrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Methylenecholestane-1,3,5,6-tetrol
Reactant of Route 2
24-Methylenecholestane-1,3,5,6-tetrol
Reactant of Route 3
24-Methylenecholestane-1,3,5,6-tetrol
Reactant of Route 4
24-Methylenecholestane-1,3,5,6-tetrol
Reactant of Route 5
24-Methylenecholestane-1,3,5,6-tetrol
Reactant of Route 6
24-Methylenecholestane-1,3,5,6-tetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.